Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate

Vue d'ensemble

Description

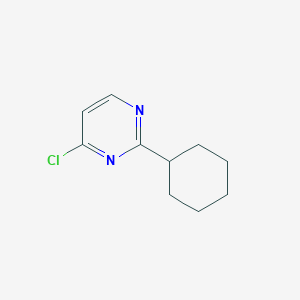

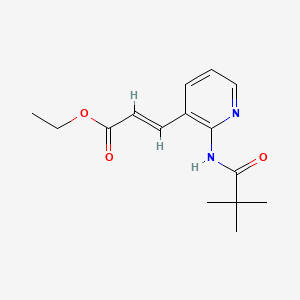

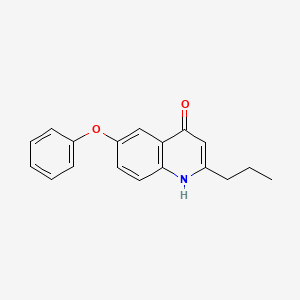

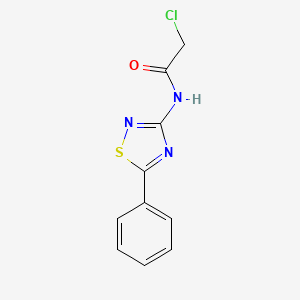

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate is a biochemical compound used for proteomics research . It has a molecular formula of C15H20N2O3 and a molecular weight of 276.33 .

Molecular Structure Analysis

The molecular structure of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate is represented by the formula CCOC(=O)/C=C/C1=C(N=CC=C1)NC(=O)C©©C . This indicates that the molecule is composed of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate are not fully detailed in the search results. It is known that the compound has a molecular weight of 276.33 .Applications De Recherche Scientifique

Synthesis and Material Development

One study explored the one-step aldol condensation of ethyl acetate with formaldehyde over Ce and P modified cesium supported alumina catalyst, highlighting a method for synthesizing ethyl acrylate (EA) through an environmentally friendly process (Sararuk et al., 2017). This research is significant for developing new materials and chemicals through sustainable methods.

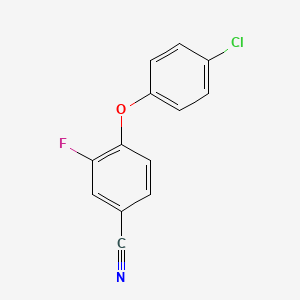

Another study focused on the synthesis and color assessment of some 3-cyano-4-pyrenyl-6-substituted-2-pyridone derivatives , which were prepared by cyclization of ethyl 2-cyano-3-pyrenyl acrylate with aryl methyl ketones. The findings contribute to the fields of dyes and pigments, offering insights into the creation of new materials with specific optical properties (Chen & Wang, 1995).

Polymer and Copolymer Analysis

Research into the compositional analysis of multicomponent acrylic resins by pyrolysis-capillary gas chromatography (Py-CGC) provides an analytical technique for determining the composition of complex polymer systems. This study aids in the understanding of the properties and applications of ethyl acrylate-based copolymers (Mao et al., 1995).

Catalysis and Chemical Reactions

The hydroformylation of ethyl acrylate catalyzed by Rh (acac) (CO)2-phosphorus ligand systems was examined, showcasing the potential of ethyl acrylate in catalytic reactions to produce valuable chemical intermediates. The research demonstrates the versatility of ethyl acrylate in synthetic chemistry and its applicability in industrial processes (Yamashita et al., 1993).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl (E)-3-[2-(2,2-dimethylpropanoylamino)pyridin-3-yl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-5-20-12(18)9-8-11-7-6-10-16-13(11)17-14(19)15(2,3)4/h6-10H,5H2,1-4H3,(H,16,17,19)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJWOJJLXVTBCQ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=C(N=CC=C1)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=C(N=CC=C1)NC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(2-trimethylacetamido-3-pyridyl)acrylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1461602.png)

amine](/img/structure/B1461604.png)

![(Hexan-2-yl)[(2-methoxyphenyl)methyl]amine](/img/structure/B1461615.png)

![2-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1461617.png)

![N-[2-(4-chlorophenyl)ethyl]oxan-4-amine](/img/structure/B1461620.png)